molecular formula C7H11BrO3 B13021211 Methyl 3-bromo-4-methyl-2-oxopentanoate

Methyl 3-bromo-4-methyl-2-oxopentanoate

Cat. No.: B13021211
M. Wt: 223.06 g/mol
InChI Key: GRONMJQFTUFGNG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methyl-2-oxopentanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-methyl-2-oxopentanoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-methyl-2-oxopentanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methyl-2-oxopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of methyl 4-methyl-2-oxopentanoate derivatives.

    Reduction: Formation of methyl 3-bromo-4-methyl-2-hydroxypentanoate.

    Oxidation: Formation of methyl 3-bromo-4-methyl-2-oxopentanoic acid.

Scientific Research Applications

Methyl 3-bromo-4-methyl-2-oxopentanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-methyl-2-oxopentanoate involves its reactivity due to the presence of the bromine atom and the ketone group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ketone group can undergo reduction and oxidation reactions. These functional groups allow the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-methyl-2-oxopentanoate is unique due to the presence of both the bromine atom and the ketone group, which provide distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

methyl 3-bromo-4-methyl-2-oxopentanoate

InChI

InChI=1S/C7H11BrO3/c1-4(2)5(8)6(9)7(10)11-3/h4-5H,1-3H3

InChI Key

GRONMJQFTUFGNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(=O)OC)Br

Origin of Product

United States

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